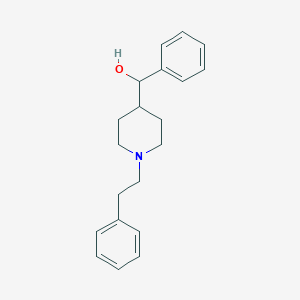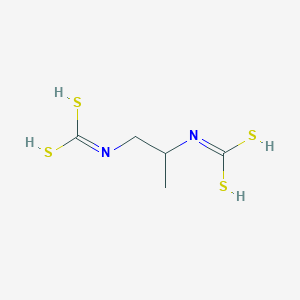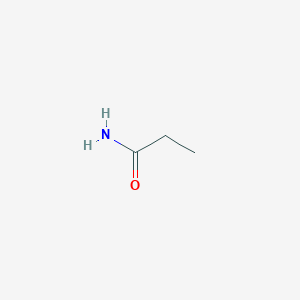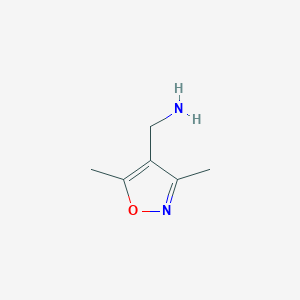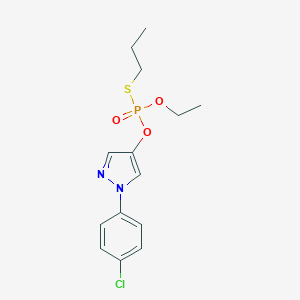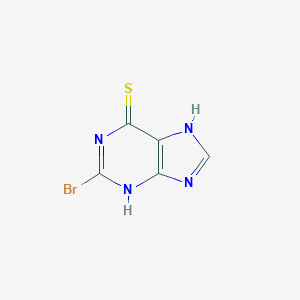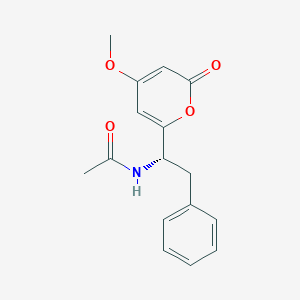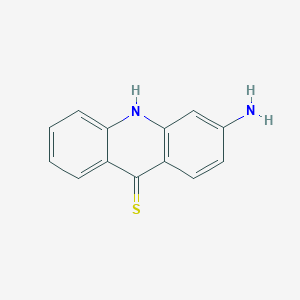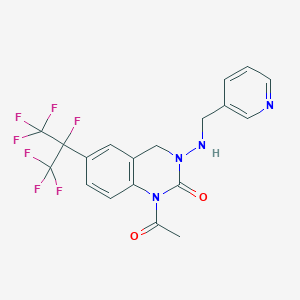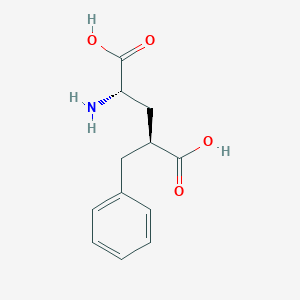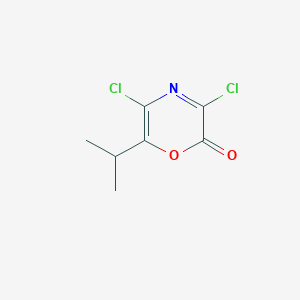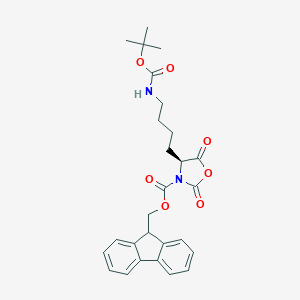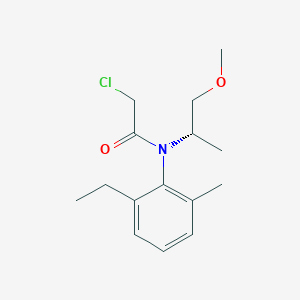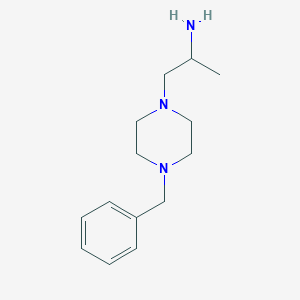![molecular formula C6H12N2O B166761 3-Oxa-1,5-diazabicyclo[3.3.1]nonane CAS No. 138913-25-4](/img/structure/B166761.png)
3-Oxa-1,5-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-1,5-diazabicyclo[3.3.1]nonane, commonly known as OXD-1, is a bicyclic compound with a nitrogen-containing heterocycle. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mecanismo De Acción
OXD-1 is a potent and selective inhibitor of the enzyme 3-Oxa-1,5-diazabicyclo[3.3.1]nonane. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, OXD-1 increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
OXD-1 has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, OXD-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OXD-1 is a potent and selective inhibitor of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, which makes it a valuable tool for studying the role of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane in neurodegenerative disorders. OXD-1 has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the study of other diseases. However, OXD-1 has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
There are several potential future directions for the study of OXD-1. One area of research could focus on the development of more potent and selective 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors based on the structure of OXD-1. Another area of research could focus on the use of OXD-1 in combination with other drugs for the treatment of neurodegenerative disorders. Finally, the antioxidant and anti-inflammatory properties of OXD-1 could be further explored for their potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of OXD-1 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,4-butanediol with phosgene to form 4-chloro-1,2-oxazolidin-3-one. This intermediate is then reacted with 1,2-diaminopropane to form the bicyclic compound OXD-1.
Aplicaciones Científicas De Investigación
OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors such as OXD-1 have been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
138913-25-4 |
|---|---|
Nombre del producto |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-oxa-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2 |
Clave InChI |
YYHMMSAKRPTTLI-UHFFFAOYSA-N |
SMILES |
C1CN2CN(C1)COC2 |
SMILES canónico |
C1CN2CN(C1)COC2 |
Sinónimos |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



